2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
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Overview
Description
2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzodioxepin ring, a triazole ring, and a sulfanyl-acetamide linkage, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Benzodioxepin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxepin ring.
Synthesis of the Triazole Ring: The triazole ring is usually synthesized through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.
Linking the Rings: The benzodioxepin and triazole rings are then linked through a sulfanyl bridge, which can be achieved using thiol reagents and appropriate coupling agents.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with 2,3-dimethylphenylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the benzodioxepin ring, potentially altering the electronic properties of the compound.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazole derivatives, hydrogenated benzodioxepin
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its triazole ring is known for bioactivity, which could lead to applications in drug discovery and development.
Medicine
The compound’s structure suggests potential pharmacological properties. It could be investigated for its activity against various diseases, including its potential as an antimicrobial, antifungal, or anticancer agent.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole ring could play a crucial role in binding to biological targets, while the benzodioxepin ring might influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
- 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
Uniqueness
The uniqueness of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide lies in its specific combination of functional groups and rings. The presence of the propan-2-yl group on the triazole ring may confer distinct steric and electronic properties, influencing its reactivity and interactions compared to similar compounds.
Properties
Molecular Formula |
C24H28N4O3S |
---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C24H28N4O3S/c1-15(2)28-23(18-9-10-20-21(13-18)31-12-6-11-30-20)26-27-24(28)32-14-22(29)25-19-8-5-7-16(3)17(19)4/h5,7-10,13,15H,6,11-12,14H2,1-4H3,(H,25,29) |
InChI Key |
FGUJKLTZXCATSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2C(C)C)C3=CC4=C(C=C3)OCCCO4)C |
Origin of Product |
United States |
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